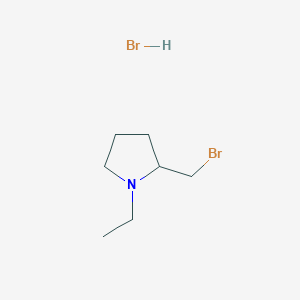
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Descripción general
Descripción
“2-(Bromomethyl)pyrrolidine hydrobromide” is a chemical compound . It’s a derivative of pyrrolidine, a common motif in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 2-Bromo-4-(bromomethyl)pyridine hydrobromide, can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions.
Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)pyrrolidine hydrobromide” can be elucidated using spectroscopic techniques such as NMR . Crystallographic analysis can also provide detailed structural information .
Chemical Reactions Analysis
“2-(Bromomethyl)pyrrolidine hydrobromide” can undergo a variety of chemical reactions . It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)pyrrolidine hydrobromide” can be influenced by their substituents . Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
N-methylpyrrolidin-2-one hydrotribromide (MPHT) is highlighted for its broad applicability in organic synthesis, demonstrating the versatility of pyrrolidine derivatives in chemical reactions. MPHT, a modern reagent, is utilized in the bromination of different classes of organic compounds, such as alkenes, alcohols, and ketones. Its role extends to oxidation and epoxide ring-opening reactions, as well as conversions of alkenes to aziridines, emphasizing its environmentally friendly character (Jain & Sain, 2010).
Drug Development and Molecular Modeling
The CHARMM General Force Field (CGenFF) extends the CHARMM force field to cover a wide range of chemical groups present in biomolecules and drug-like molecules, including heterocyclic scaffolds similar to pyrrolidine derivatives. CGenFF's parametrization philosophy aims at quality over transferability, allowing for the extension of the force field to novel chemical groups, thus facilitating "all-CHARMM" simulations on drug-target interactions (Vanommeslaeghe et al., 2009).
Corrosion Inhibition
Novel cationic surfactants, including pyrrolidinium bromide derivatives, have been investigated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants demonstrate a good ability to inhibit corrosion, highlighting the potential of pyrrolidine derivatives in industrial applications (Hegazy et al., 2016).
Analytical Chemistry
The development of an efficient HPLC method with pre-column derivatization for the determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine showcases the importance of such compounds in analytical methodologies. This method, focused on chiral separations, emphasizes the role of pyrrolidine derivatives in ensuring the quality and purity of pharmaceutical compounds (Wang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-1-ethylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHCRLZJBFJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



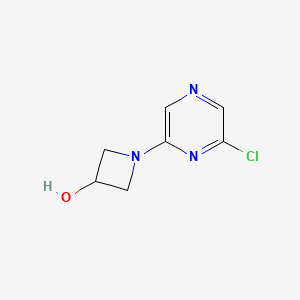
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
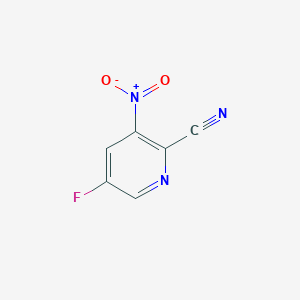
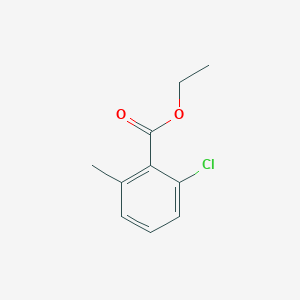
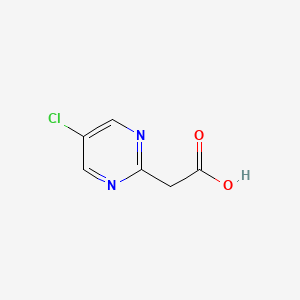
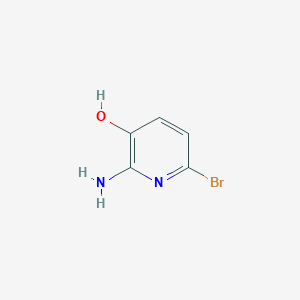

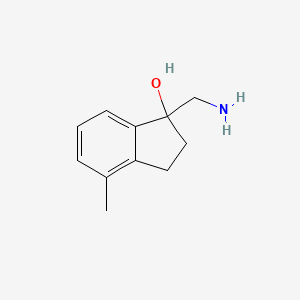
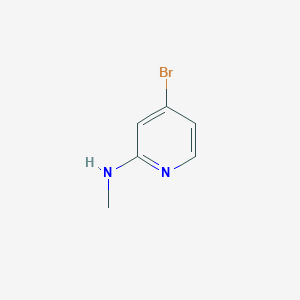
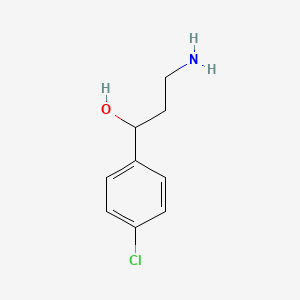

![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)